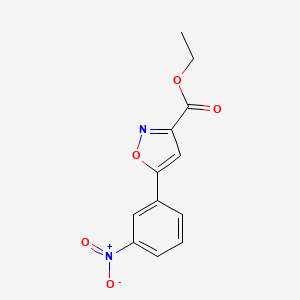

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Beschreibung

The exact mass of the compound Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-11(19-13-10)8-4-3-5-9(6-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOVVOHZUNJEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402301 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818311 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866040-66-6 | |

| Record name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Foreword: The Enduring Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and steric profile allow it to serve as a versatile pharmacophore, engaging in a variety of non-covalent interactions with biological targets.[3][4] Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6][7] The inherent stability and synthetic tractability of the isoxazole core make it an attractive scaffold for the development of novel therapeutic agents.[8] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific derivative, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a compound of interest for further derivatization and biological screening.

I. Strategic Approach to Synthesis: The [3+2] Cycloaddition Pathway

The most robust and widely adopted method for the synthesis of 3,5-disubstituted isoxazoles is the Huisgen 1,3-dipolar cycloaddition.[9][10] This reaction involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.[11][12] The convergence and high regioselectivity often observed in these reactions make it an ideal strategy for constructing the target molecule.

Causality Behind the Chosen Synthetic Route

The selection of the 1,3-dipolar cycloaddition is predicated on its efficiency and modularity. This approach allows for the independent synthesis of the two key fragments, the nitrile oxide and the alkyne, which are then coupled in the final step. This convergent strategy is advantageous for building molecular diversity and for the straightforward purification of the final product. The in situ generation of the nitrile oxide from an aldoxime precursor minimizes the handling of potentially unstable intermediates.

Visualizing the Synthetic Workflow

Sources

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

A Spectroscopic Investigation of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a molecule of significant interest in medicinal chemistry and drug development. The presence of the isoxazole core, a privileged scaffold in many bioactive compounds, coupled with the electron-withdrawing nitrophenyl substituent, makes a thorough understanding of its structural and electronic properties essential. This document outlines the principles, experimental protocols, and detailed interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide presents a robust, predicted dataset based on extensive analysis of closely related analogues and isomers found in the scientific literature.

Molecular Structure and Spectroscopic Overview

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate (CAS No. 866040-66-6) possesses a molecular formula of C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol .[1][2] The key structural features to be elucidated by spectroscopy are the 3-nitrophenyl group, the 3,5-disubstituted isoxazole ring, and the ethyl carboxylate moiety. Each of these components will give rise to characteristic signals in the respective spectroscopic techniques, allowing for unambiguous confirmation of the molecule's identity and purity.

The following diagram illustrates the molecular structure with atom numbering for reference in the NMR spectral assignments.

Caption: Molecular structure of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Data Acquisition

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

2. Instrumentation:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

3. ¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

4. ¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will show distinct signals for the aromatic protons of the 3-nitrophenyl ring, the isoxazole proton, and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the isoxazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.65 | t | ~2.0 | H2' |

| ~8.36 | ddd | ~8.0, 2.0, 1.0 | H4' |

| ~8.10 | ddd | ~8.0, 2.0, 1.0 | H6' |

| ~7.66 | t | ~8.0 | H5' |

| ~7.00 | s | - | H4 |

| 4.48 | q | 7.1 | -OCH₂CH₃ |

| 1.45 | t | 7.1 | -OCH₂CH₃ |

Interpretation:

-

The protons on the 3-nitrophenyl ring are expected to be in the downfield region (δ 7.6-8.7 ppm) due to the deshielding effect of the aromatic ring and the strongly electron-withdrawing nitro group. The proton at the 2' position (H2') will appear as a triplet due to coupling with H4' and H6'. H4' and H6' will appear as doublet of doublet of doublets, and H5' as a triplet. These predictions are based on data from similar 3-nitrophenyl substituted isoxazoles.[3]

-

The proton on the isoxazole ring (H4) is anticipated to be a singlet around δ 7.00 ppm.

-

The ethyl ester will show a characteristic quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) with a coupling constant of approximately 7.1 Hz.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | C=O (ester) |

| ~171.0 | C5 |

| ~159.0 | C3 |

| ~148.5 | C3' |

| ~135.0 | C6' |

| ~130.0 | C5' |

| ~129.5 | C1' |

| ~125.0 | C4' |

| ~124.0 | C2' |

| ~100.0 | C4 |

| ~62.5 | -OCH₂CH₃ |

| ~14.2 | -OCH₂CH₃ |

Interpretation:

-

The ester carbonyl carbon is expected at the most downfield position, around δ 164.0 ppm.

-

The carbons of the isoxazole ring (C3, C4, and C5) are predicted to appear at approximately δ 159.0, 100.0, and 171.0 ppm, respectively.

-

The aromatic carbons will resonate in the δ 124-149 ppm region. The carbon attached to the nitro group (C3') will be significantly deshielded. These predictions are informed by data from related nitrophenylisoxazole structures.[3]

-

The carbons of the ethyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

1. Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

2. Instrumentation:

-

Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

3. Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Predicted IR Data

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1730-1715 | C=O stretch | Ester |

| ~1610, 1480 | C=C stretch | Aromatic |

| ~1530 | N-O asymmetric stretch | Nitro |

| ~1350 | N-O symmetric stretch | Nitro |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-O-C stretch | Isoxazole |

Interpretation:

-

The most prominent peaks will be the strong C=O stretching vibration of the ethyl ester at around 1720 cm⁻¹.

-

The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be just below 3000 cm⁻¹.

-

The C=C stretching of the aromatic ring and the C=N of the isoxazole ring will appear in the 1610-1480 cm⁻¹ region.

-

The C-O stretching of the ester and the isoxazole ring will be present in the fingerprint region (1300-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

GC-MS or LC-MS: Introduce the sample through a gas or liquid chromatograph for separation prior to mass analysis.

2. Instrumentation:

-

Use an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

3. Parameters (ESI-MS):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Adjusted to induce fragmentation if desired.

-

Mass Range: m/z 50-500.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 263.06 | [M+H]⁺ |

| 262.06 | [M]⁺ |

| 217.06 | [M - C₂H₅O]⁺ |

| 189.07 | [M - C₂H₅O - CO]⁺ |

| 149.03 | [C₇H₃N₂O₂]⁺ |

| 122.04 | [C₇H₄NO₂]⁺ |

| 76.04 | [C₆H₄]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 262. In ESI, the protonated molecule ([M+H]⁺) at m/z 263 will likely be the base peak.

-

A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃) or ethylene (C₂H₄), leading to ions at m/z 217 and 218, respectively. Subsequent loss of carbon monoxide (CO) is also possible.

-

Fragmentation of the isoxazole ring and cleavage of the bond between the phenyl ring and the isoxazole ring can also occur, leading to fragments corresponding to the nitrophenyl cation and the isoxazole carboxylate fragment.

Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from a thorough analysis of closely related compounds in the literature, offer a robust framework for researchers working with this molecule. By following the outlined experimental protocols and using the interpretive guidance provided, scientists can confidently verify the synthesis and purity of this important isoxazole derivative, facilitating its further investigation in drug discovery and development programs.

References

-

Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

National Institutes of Health. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]

-

PubChem. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. [Link]

-

Journal of Chemical and Pharmaceutical Research. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

Chem-Impex. Ethyl isoxazole-3-carboxylate. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. View of Synthesis, Spectral Characterization, and DFT Analysis of Novel 3-(4-substituted phenyl)-5- methyloxazolo[5,4-c]isoxazole Derivatives. [Link]

-

MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

SpectraBase. Ethyl 5-methyl-3-(2-nitrophenyl)-2-phenyl-5-isoxazolidinecarboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. [Link]

-

NIST WebBook. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Link]

Sources

Physical and chemical properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a nitrophenyl moiety offers a versatile handle for further chemical modification.[1][2][3] This document details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is an organic compound featuring a central 3,5-disubstituted isoxazole ring.[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is linked to a 3-nitrophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The ethyl ester functional group enhances the compound's lipophilicity, which can be a critical factor in modulating its pharmacokinetic profile in potential therapeutic applications.[1] The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and serves as a key site for chemical transformation.[4]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 866040-66-6 | [1] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [1] |

| Molecular Weight | 262.22 g/mol | [1][5] |

| Appearance | Reported as a solid | [6] |

| Purity | Commercially available at >95% | [1][7] |

| Solubility | Moderate solubility in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate); limited solubility in water is expected. | [1] |

| Synonyms | 5-(3-Nitro-phenyl)-isoxazole-3-carboxylic acid ethyl ester; Ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate | [1][6][8] |

| InChI Key | SSOVVOHZUNJEAK-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] An alternative, well-established route involves the condensation of a β-dicarbonyl compound with hydroxylamine.[9][10] For the title compound, the cycloaddition pathway is highly convergent. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne.

Recommended Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a robust method adapted from established procedures for isoxazole synthesis.[2][9] The causality for this choice rests on the high regioselectivity and yields often associated with this pathway for constructing the isoxazole core.

Step 1: Preparation of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

-

Dissolve 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water.

-

Add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.

Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the 3-nitrobenzaldoxime (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS), to the stirred mixture.[9] The slow addition is critical to maintain a low concentration of the highly reactive nitrile oxide intermediate, thereby minimizing its dimerization into a furoxan byproduct.[9]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

Step 3: Workup and Purification

-

Quench the reaction with water and separate the organic layer.

-

Extract the aqueous layer with additional DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.[9][11]

Caption: Synthetic workflow for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While specific experimental spectra for this exact molecule are not publicly available, its structure allows for reliable prediction of its spectroscopic features based on extensive data from analogous compounds.[12][13][14]

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.6-8.8 ppm: (multiplet, 1H) - Aromatic proton ortho to the nitro group.

-

δ 8.3-8.5 ppm: (multiplet, 1H) - Aromatic proton para to the nitro group.

-

δ 7.6-7.8 ppm: (multiplet, 2H) - Remaining aromatic protons.

-

δ 7.0-7.2 ppm: (singlet, 1H) - Proton on the C4 position of the isoxazole ring.

-

δ 4.4-4.6 ppm: (quartet, 2H, J ≈ 7.1 Hz) - Methylene protons (-OCH₂CH₃) of the ethyl ester.

-

δ 1.4-1.6 ppm: (triplet, 3H, J ≈ 7.1 Hz) - Methyl protons (-OCH₂CH₃) of the ethyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~161 ppm: Ester carbonyl carbon (C=O).

-

δ ~170 ppm, ~158 ppm: C5 and C3 carbons of the isoxazole ring.

-

δ ~148 ppm: Aromatic carbon attached to the nitro group.

-

δ 122-135 ppm: Remaining aromatic carbons and C4 of the isoxazole ring.

-

δ ~62 ppm: Methylene carbon (-OCH₂) of the ethyl ester.

-

δ ~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.

-

-

FT-IR (KBr, cm⁻¹):

-

~1730 cm⁻¹: Strong C=O stretching (ester).

-

~1530 cm⁻¹ & ~1350 cm⁻¹: Strong asymmetric and symmetric NO₂ stretching.

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring.

-

~3100 cm⁻¹: Aromatic C-H stretching.

-

~1250 cm⁻¹: C-O stretching (ester).

-

-

Mass Spectrometry (ESI+):

-

m/z: 263.06 [M+H]⁺, 285.04 [M+Na]⁺.

-

Protocol for NMR Sample Preparation and Analysis

-

Accurately weigh 5-10 mg of the purified solid compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Chemical Reactivity and Synthetic Potential

The molecule possesses three primary sites of reactivity, making it a valuable intermediate for generating compound libraries for screening in drug discovery programs.

-

Reduction of the Nitro Group: The nitro functionality is readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). This introduces a nucleophilic amino group, which is a common handle for amide bond formation, sulfonylation, or diazotization reactions.

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH, NaOH) or acidic conditions. The resulting acid is a versatile precursor for forming a wide array of amides via coupling with various amines using standard reagents like EDC/DMAP or HATU.[11]

-

Isoxazole Ring Opening: The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction, often performed with catalytic hydrogenation, can unmask a β-enamino ketone or related open-chain structure, providing a pathway to entirely different classes of compounds.[15]

Caption: Key reaction pathways for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Potential Applications in Research and Development

The isoxazole core is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor valdecoxib and β-lactamase resistant antibiotics like cloxacillin.[3] Compounds containing nitroaromatic groups have also been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[1]

Given this precedent, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a highly valuable scaffold for:

-

Medicinal Chemistry: Serving as a starting point for the synthesis of novel compounds to be screened for various biological activities, particularly as potential anti-inflammatory, anticancer, or antimicrobial agents.[1][10][16]

-

Fragment-Based Drug Discovery: The molecule can be used as a fragment for building more complex and potent drug candidates.

-

Materials Science: Heterocyclic compounds are often explored for applications in organic electronics and as functional dyes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The nitro group can impart toxicity, and care should be taken to avoid inhalation, ingestion, or skin contact.[1] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

References

-

Title: 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | C12H10N2O5 | CID 949375 Source: PubChem URL: [Link]

-

Title: Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles Source: FLORE - University of Florence Research Repository URL: [Link]

-

Title: Supporting Information - RSC Publishing Source: The Royal Society of Chemistry URL: [Link]

-

Title: 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester Source: MDPI URL: [Link]

-

Title: New features of isoxazole chemistry. The reaction of ethyl 4-nitro-3-phenylisoxazole-5-carboxylate with 2,3-dimethylbuta-1,3-diene Source: RSC Publishing URL: [Link]

-

Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences URL: [Link]

-

Title: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, 95.0%+ Source: YM-Lab URL: [Link]

-

Title: Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: PMC - NIH URL: [Link]

-

Title: Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction Source: Zanco Journal of Medical Sciences URL: [Link]

-

Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors Source: PMC - PubMed Central URL: [Link]

-

Title: Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity Source: IJPPR URL: [Link]

-

Title: Ethyl 3-methyl-5-nitro-1H-imidazole-2-carboxylate Source: ResearchGate URL: [Link]

-

Title: New 1-(3-nitrophenyl)-5,6-dihydro-4H-[1][5][12]triazolo[4,3-a][1][8]benzodiazepines: synthesis and computational study Source: PubMed URL: [Link]

-

Title: SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]

-

Title: Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation Source: MDPI URL: [Link]

-

Title: ISOXAZOLE – A POTENT PHARMACOPHORE Source: ResearchGate URL: [Link]

Sources

- 1. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 3. researchgate.net [researchgate.net]

- 4. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | C12H10N2O5 | CID 949375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate [cymitquimica.com]

- 7. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, 95.0%+,价格-幺米Lab实验室 [ymilab.com]

- 8. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate [cymitquimica.com]

- 9. benchchem.com [benchchem.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. rjpbcs.com [rjpbcs.com]

- 15. mdpi.com [mdpi.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to Ethyl 5-(3-Nitrophenyl)isoxazole-3-carboxylate (CAS 866040-66-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of a Unique Heterocyclic Scaffold

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, identified by CAS number 866040-66-6, is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its molecular architecture, featuring a strategically substituted isoxazole ring, positions it as a promising candidate for the development of novel therapeutics. The isoxazole moiety is a well-established pharmacophore found in a variety of clinically approved drugs, valued for its ability to engage in diverse biological interactions.[1] The incorporation of a nitrophenyl group further modulates the electronic and steric properties of the molecule, often enhancing its biological activity.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, with a focus on its prospective role as an anti-inflammatory and anticancer agent.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

| Property | Value | Source |

| CAS Number | 866040-66-6 | [3] |

| Chemical Name | Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | [3] |

| Molecular Formula | C₁₂H₁₀N₂O₅ | [3] |

| Molecular Weight | 262.22 g/mol | [3] |

| Solubility | Moderate solubility in organic solvents; Limited solubility in water. | [3] |

| Physical State | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined |

Note: Some physical properties have not been experimentally determined and are based on predictions for similar chemical structures.

Synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate can be achieved through a 1,3-dipolar cycloaddition reaction, a robust and widely utilized method for the construction of isoxazole rings.[2] The following protocol is adapted from established methodologies for the synthesis of similar isoxazole derivatives.[4]

Diagram of the Synthesis Workflow

Caption: Synthetic workflow for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Experimental Protocol:

-

Step 1: Synthesis of 3-Nitrobenzaldoxime.

-

Dissolve 3-nitrobenzaldehyde (1.0 eq) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated 3-nitrobenzaldoxime by filtration. Wash with cold water and dry.

-

-

Step 2: In situ Generation of 3-Nitrophenylnitrile Oxide.

-

Dissolve the synthesized 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.05 eq), to the stirred solution.

-

-

Step 3: 1,3-Dipolar Cycloaddition.

-

To the in situ generated nitrile oxide solution, add ethyl propiolate (1.2 eq) and a base, such as triethylamine (1.5 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

-

Step 4: Work-up and Purification.

-

Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

-

Potential Biological Activities and Mechanism of Action

The chemical structure of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate suggests a strong potential for biological activity, particularly in the realms of anti-inflammatory and anticancer applications.

Anti-Inflammatory Potential:

The isoxazole scaffold is a key feature of several known cyclooxygenase (COX) inhibitors.[5][6] The COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of COX, particularly the inducible COX-2 isoform, is a well-established strategy for mitigating inflammation. It is hypothesized that Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate may act as a COX inhibitor.

Another critical pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[7] NF-κB regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. Inhibition of the NF-κB signaling pathway is a promising therapeutic approach for a range of inflammatory diseases. The nitrophenyl moiety in the target compound may contribute to the modulation of this pathway.

Anticancer Potential:

Many isoxazole-containing compounds have demonstrated significant anticancer activity.[8][9] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The presence of the nitro group can also contribute to cytotoxic effects against cancer cells.[10]

Proposed Mechanism of Action: A Hypothetical Model

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Experimental Protocol for Biological Evaluation: In Vitro Anti-Inflammatory Assay

To validate the anti-inflammatory potential of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a cellular assay measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells is recommended.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent

-

Dimethyl sulfoxide (DMSO)

-

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. Pre-treat the cells with various concentrations of the compound for 1 hour.

-

LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of the compound that inhibits 50% of the LPS-induced NO production (IC₅₀).

Suppliers

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is available from various chemical suppliers, including:

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Conclusion

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its chemical structure, combining the versatile isoxazole ring with a biologically active nitrophenyl group, suggests significant potential for anti-inflammatory and anticancer activities. The synthetic route is accessible through established chemical methodologies. Further investigation into its specific mechanism of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this intriguing molecule.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

FLORE. Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

PubChem. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester. [Link]

-

Molbase. ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. [Link]

-

YM-Lab. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, 95.0%+. [Link]

-

IntechOpen. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

-

National Center for Biotechnology Information. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. [Link]

-

National Center for Biotechnology Information. In vitro benchmarking of NF-κB inhibitors. [Link]

-

ResearchGate. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

National Center for Biotechnology Information. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. [Link]

-

National Center for Biotechnology Information. Ethyl caffeate suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. [Link]

-

PubMed. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). [Link]

-

PubMed. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

-

PubMed. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin. [Link]

-

An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. [Link]

-

National Center for Biotechnology Information. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009. [Link]

-

PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

-

PubChem. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

ResearchGate. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

-

National Center for Biotechnology Information. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. [Link]

-

European International Journal of Science and Technology. EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. [Link]

-

National Center for Biotechnology Information. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. [Link]

-

RJPBCS. Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. [Link]

-

National Center for Biotechnology Information. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. [Link]

-

MDPI. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. [Link]

-

ResearchGate. Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]

Sources

- 1. 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester | C12H10N2O5 | CID 949375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CAS 866040-66-6: Ethyl 5-(3-Nitrophenyl)isoxazole-3-carbox… [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate [cymitquimica.com]

- 12. Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, 95.0%+,价格-幺米Lab实验室 [ymilab.com]

Nitrophenyl-Substituted Isoxazoles: A Technical Guide to Their Potential Biological Activities

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, valued for its unique electronic properties and its role in the structure of numerous biologically active compounds.[1][2] The introduction of a nitrophenyl substituent to this core structure can significantly modulate its physicochemical properties and biological activity, leading to a diverse range of pharmacological effects. This guide provides an in-depth technical exploration of the potential biological activities of nitrophenyl-substituted isoxazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating these activities, offering a comprehensive resource for researchers in the field of drug discovery and development.

The Isoxazole Scaffold and the Influence of the Nitrophenyl Group

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[2] This arrangement imparts a unique electronic character, making the isoxazole ring a versatile building block in the design of novel therapeutic agents.[1] The incorporation of a nitrophenyl group can further enhance the biological potential of isoxazole derivatives. The nitro group is a strong electron-withdrawing group, which can influence the molecule's overall electron distribution, polarity, and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. These modifications can lead to improved potency and selectivity for specific enzymes or receptors.[3]

Anticancer Activity of Nitrophenyl-Substituted Isoxazoles

Several studies have highlighted the potential of nitrophenyl-substituted isoxazoles as anticancer agents.[4][5][6] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Mechanism of Action in Cancer

The anticancer activity of nitrophenyl-substituted isoxazoles is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells.[4][5] This can occur through various mechanisms, including the activation of caspases, a family of proteases that play a crucial role in the apoptotic cascade.[7] Some derivatives may also interfere with other critical cellular processes, such as tubulin polymerization, topoisomerase function, or histone deacetylase (HDAC) activity.[4][5]

A proposed mechanism involves the induction of apoptosis through the activation of key signaling pathways. For instance, some compounds have been found to modulate the expression of pro-apoptotic markers like NF-κB, leading to increased cancer cell death.[7]

Caption: Potential apoptotic pathway induced by nitrophenyl-substituted isoxazoles.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of these compounds is typically evaluated in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key parameter determined in these assays.[8]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(4-Nitrophenyl)isoxazole | HL-60 | 25 | [7] |

| 3-(4-Nitrophenyl)isoxazole | Jurkat | 30 | [7] |

| Isoxazole-thiazole-pyridine hybrid with nitro group | A549 (Lung cancer) | 0.01 | [9] |

| 4-(5-(3-nitrophenyl) isoxazol-3-yl) phenol | - | - | [10] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl-substituted isoxazole compounds in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[14] Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14] The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (cells treated with DMSO-containing medium only) and determine the IC50 value.[14]

Antimicrobial Activity

Nitrophenyl-substituted isoxazoles have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as some fungi.[7] The presence of nitro and chloro groups on the phenyl rings of isoxazole derivatives has been shown to enhance their antibacterial activity.[1]

Mechanism of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may act as enzyme inhibitors, disrupting critical metabolic pathways necessary for the survival and proliferation of microorganisms.[7]

Evaluation of Antimicrobial Activity

The agar well diffusion method is a widely used and straightforward technique to evaluate the antimicrobial activity of chemical compounds.[16][17]

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | Reference |

| 3-(4-Nitrophenyl)isoxazole | Staphylococcus aureus | 15 | [7] |

| 3-(4-Nitrophenyl)isoxazole | Escherichia coli | 12 | [7] |

| 3-(4-Nitrophenyl)isoxazole | Candida albicans | 14 | [7] |

| Isoxazole acridone with p-nitrophenyl group | Escherichia coli | - | [1] |

Experimental Protocol: Agar Well Diffusion Assay

Principle: This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been seeded with a test microorganism. The agent's ability to inhibit microbial growth is indicated by a clear zone of inhibition around the well.[18]

Caption: Workflow for the agar well diffusion assay.

Step-by-Step Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.[17]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[17]

-

Inoculation: Spread the microbial inoculum evenly over the entire surface of the agar plate using a sterile cotton swab.[16]

-

Well Creation: Aseptically punch wells with a diameter of 6 to 8 mm into the agar using a sterile cork borer.[16]

-

Compound Application: Add a specific volume (e.g., 20-100 µL) of the nitrophenyl-substituted isoxazole solution (dissolved in a suitable solvent like DMSO) into each well.[16] A negative control (solvent only) and a positive control (a standard antibiotic) should also be included.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).[16]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[16]

Anti-inflammatory Activity

Isoxazole derivatives, including those with nitrophenyl substitutions, have demonstrated significant anti-inflammatory properties in various preclinical models.[1][19][20]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often linked to their ability to modulate the production of pro-inflammatory cytokines. For example, some nitrophenyl-substituted isoxazoles have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in human whole blood cell cultures.[1][7]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[23]

Caption: Workflow for the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

-

Animal Preparation: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) and divide them into groups (control, standard, and test groups).

-

Compound Administration: Administer the nitrophenyl-substituted isoxazole compound orally or intraperitoneally to the test groups at a specific dose. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).[20]

-

Inflammation Induction: After a set time (e.g., 1 hour) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[24]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenyl-substituted isoxazoles is highly dependent on their structural features. Key SAR insights include:

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring (ortho, meta, or para) can significantly influence the compound's activity. For example, some studies suggest that a para-nitrophenyl group can lead to potent antibacterial activity.[1]

-

Substituents on the Phenyl Ring: The presence of other substituents on the phenyl ring, such as halogens (chloro, bromo), can enhance the biological activity.[1][25] Chlorine substitution, in particular, is known to modify the physicochemical properties of the compound, potentially leading to increased antimicrobial effects.[3]

-

Substituents on the Isoxazole Ring: Modifications to the isoxazole ring itself can also impact activity. The nature and position of substituents at the C-3 and C-5 positions of the isoxazole ring are critical for modulating the biological response.

Conclusion and Future Directions

Nitrophenyl-substituted isoxazoles represent a promising class of compounds with a broad spectrum of potential therapeutic applications. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in their biological effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising candidates in more advanced preclinical animal models to assess their therapeutic potential and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of novel and effective therapeutic agents.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Scholar.

- Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Antimicrobial activity by Agar well diffusion. (2021, June 29). Chemistry Notes.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- MTT assay protocol. (n.d.). Abcam.

- Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.

- Cell Viability Assays. (2013, May 1). NCBI Bookshelf.

- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016, April 3). European International Journal of Science and Technology.

- Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. (n.d.). Scholars Research Library.

- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati.

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). International Journal of Botany Studies.

- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Google Scholar.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2025, August 10). ResearchGate.

- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI.

- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Google Scholar.

- Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. (2024, June 30). PubMed.

- Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2022, May 16). Google Scholar.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google Scholar.

- Application Notes and Protocols for Anti-Cancer Activity Screening of 12β-Hydroxyganoderenic acid B. (n.d.). Benchchem.

- (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2025, August 10). ResearchGate.

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube.

- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (n.d.). NIH.

- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate.

- In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024, August 5). RSC Publishing.

- a review of recent synthetic strategies and biological activities of isoxazole. (2024, June 18). ResearchGate.

- (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024, June 30). ResearchGate.

- Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent. (n.d.). PubMed.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (n.d.). PubMed.

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019, March 18). SciELO.

- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. (2021, May 19). University of Dundee.

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021, October 5). PubMed.

- Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). ResearchGate.

- european journal of pharmaceutical and medical research. (n.d.). EJPMR.

- [Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives]. (n.d.). PubMed.

- Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. (n.d.). PubMed.

- Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. (2015, May 20). ResearchGate.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC.

- 3-(4-Nitrophenyl)isoxazole. (n.d.). Benchchem.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Google Scholar.

- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Google Scholar.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). Frontiers.

- A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Google Scholar.

- Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide. (n.d.). Benchchem.

- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (n.d.). PubMed.

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. researchgate.net [researchgate.net]

- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. 3-(4-Nitrophenyl)isoxazole | 4264-05-5 | Benchchem [benchchem.com]

- 8. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. clyte.tech [clyte.tech]

- 13. broadpharm.com [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistnotes.com [chemistnotes.com]

- 18. mdpi.com [mdpi.com]

- 19. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]

- 20. eijst.org.uk [eijst.org.uk]

- 21. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04496G [pubs.rsc.org]

- 23. scielo.br [scielo.br]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive literature review of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and the introduction of a nitrophenyl substituent offers modulation of its electronic and steric properties, potentially leading to novel therapeutic agents.[1][2] This document details the probable synthetic routes, predicted physicochemical and spectroscopic properties, and explores the potential biological activities of this compound, including its prospective applications in anticancer, anti-inflammatory, and antimicrobial research.[3][4][5][6][7]

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many pharmaceutical compounds.[1][2] Its unique electronic and structural characteristics allow for a variety of non-covalent interactions with biological targets, making it a privileged scaffold in drug design.[1] The versatility of the isoxazole core has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[1][3][6][7][8][9]

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, with the chemical formula C₁₂H₁₀N₂O₅ and a molecular weight of 262.22 g/mol , is a specific derivative that combines the isoxazole core with an ethyl carboxylate group at the 3-position and a 3-nitrophenyl group at the 5-position. The presence of the nitro group, a strong electron-withdrawing moiety, is of particular interest as it can significantly influence the molecule's reactivity and biological activity.[5][6] This guide will delve into the scientific intricacies of this compound, providing a valuable resource for researchers in the field.

Table 1: Physicochemical Properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

| Property | Value | Source |

| CAS Number | 866040-66-6 | CymitQuimica |

| Molecular Formula | C₁₂H₁₀N₂O₅ | CymitQuimica |

| Molecular Weight | 262.22 g/mol | PubChem |

| IUPAC Name | ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate | CymitQuimica |

Synthetic Strategies: A Focus on 1,3-Dipolar Cycloaddition

The construction of the 3,5-disubstituted isoxazole ring is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition reaction.[10] This powerful and versatile method involves the reaction of a nitrile oxide with an alkyne. For the synthesis of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate, this would involve the reaction of 3-nitrobenzonitrile oxide with ethyl propiolate.

Proposed Synthesis Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.

Caption: Proposed synthetic workflow for Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 3-nitrobenzaldoxime

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq) and a mild base such as sodium bicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 3-nitrobenzaldoxime.

Step 2: 1,3-Dipolar Cycloaddition

-

Dissolve 3-nitrobenzaldoxime (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution to generate the 3-nitrobenzonitrile oxide in situ.

-

Once the formation of the nitrile oxide is confirmed by TLC, add ethyl propiolate (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the nitrile oxide is consumed, as monitored by TLC.

Step 3: Work-up and Purification

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 1.3-1.5 (t, 3H, -CH₃), 4.3-4.5 (q, 2H, -OCH₂-), 7.0-7.2 (s, 1H, isoxazole-H), 7.6-8.5 (m, 4H, aromatic-H). |

| ¹³C NMR | δ (ppm): 14.0-15.0 (-CH₃), 62.0-63.0 (-OCH₂-), 100.0-102.0 (isoxazole C4), 122.0-136.0 (aromatic C), 148.0-149.0 (aromatic C-NO₂), 157.0-160.0 (isoxazole C3 and C5), 160.0-162.0 (C=O). |

| IR (cm⁻¹) | ~3100 (aromatic C-H), ~2980 (aliphatic C-H), ~1730 (C=O ester), ~1610 (C=N), ~1530 & ~1350 (NO₂ stretch). |

| Mass Spec (m/z) | Expected [M]+ at 262. |

Potential Biological Activities and Applications

The isoxazole nucleus is a well-established pharmacophore, and the introduction of a nitro-aromatic moiety can confer or enhance a range of biological activities.

Caption: Potential biological activities of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate.

Anticancer Potential

Numerous isoxazole derivatives have demonstrated significant anticancer activity.[6][7][11] The presence of a nitro group on the phenyl ring can enhance the cytotoxic effects against various cancer cell lines.[6] It is plausible that Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate could exhibit antiproliferative properties, and further investigation through in vitro screening against a panel of cancer cell lines is warranted.

Anti-inflammatory Properties

Isoxazole-containing compounds have been investigated as potent anti-inflammatory agents.[2][3][8][9] They can modulate inflammatory pathways and inhibit the production of pro-inflammatory cytokines.[3][9] The structural features of the target compound suggest it could be a candidate for evaluation in models of inflammation.

Antimicrobial Activity

The isoxazole scaffold is present in several clinically used antibacterial drugs.[12] Nitro-substituted heterocycles are also known for their antimicrobial properties.[4][5] Therefore, Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate holds promise as a potential antimicrobial agent and should be screened against a range of pathogenic bacteria and fungi.

Conclusion and Future Directions

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is a heterocyclic compound with significant potential for applications in drug discovery. While specific experimental data for this molecule is limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Future research should focus on the practical synthesis and purification of this compound, followed by a thorough spectroscopic and crystallographic analysis to confirm its structure. Subsequently, comprehensive in vitro and in vivo studies are recommended to explore its anticancer, anti-inflammatory, and antimicrobial activities. Such investigations will be crucial in elucidating the therapeutic potential of this promising isoxazole derivative.

References

-

Anti-inflammatory Properties of an Isoxazole Derivative - MZO-2. (n.d.). PubMed. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). PubMed. Retrieved from [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). PMC. Retrieved from [Link]

-

[Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives]. (1987, April). PubMed. Retrieved from [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. (n.d.). Retrieved from [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC. Retrieved from [Link]

-

Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. (2018, January 26). RSC Publishing. Retrieved from [Link]

-

Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved from [Link]

-

Synthesis of various 3,5-diarylisoxazoles with the scope of... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (n.d.). Retrieved from [Link]

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. (2024, October 13). ResearchGate. Retrieved from [Link]

-

Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (2022, October 3). PubMed Central. Retrieved from [Link]

-

Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. (n.d.). PMC. Retrieved from [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023, February 3). NIH. Retrieved from [Link]

-